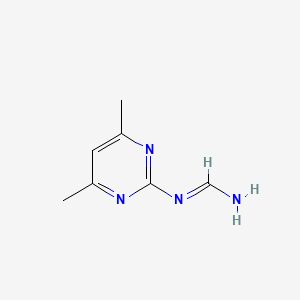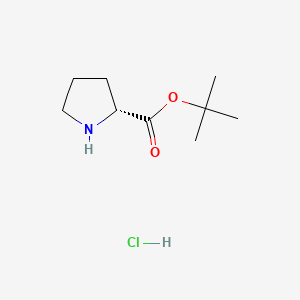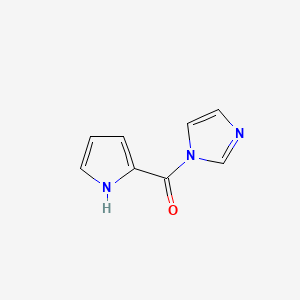
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of pyrrole-2-carboxylic acid with carbonyldiimidazole. This reaction is often carried out under microwave conditions in the presence of a base, which facilitates the formation of the desired product . The process is efficient and does not require extensive purification steps such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反応の分析
Types of Reactions: (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and antiviral properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism by which (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone exerts its effects involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity . The compound’s ability to participate in hydrogen bonding and π-π interactions also plays a crucial role in its biological activity.
類似化合物との比較
Imidazole: Shares the imidazole ring structure but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the imidazole component.
Carbonyldiimidazole: Used in the synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone and contains two imidazole rings.
Uniqueness: this compound is unique due to its combined pyrrole and imidazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its individual components .
特性
CAS番号 |
190012-89-6 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.164 |
IUPAC名 |
imidazol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C8H7N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h1-6,10H |
InChIキー |
KCBFAIDPMHIZBJ-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)N2C=CN=C2 |
同義語 |
1H-Imidazole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


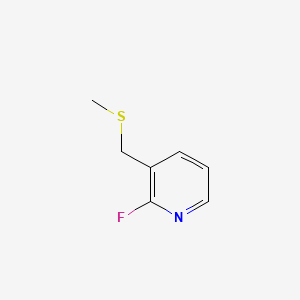
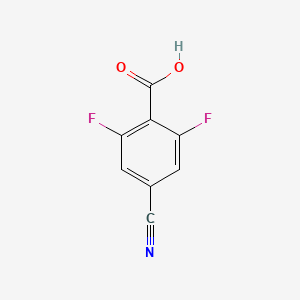

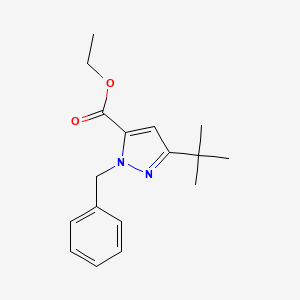



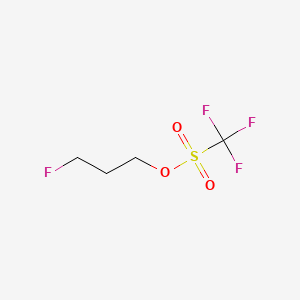

![3-Amino-1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B574581.png)
